molecular formula C16H18Cl2N2OS B607310 Encenicline hydrochloride CAS No. 550999-74-1

Encenicline hydrochloride

Katalognummer: B607310
CAS-Nummer: 550999-74-1
Molekulargewicht: 357.3 g/mol
InChI-Schlüssel: OIJYTJGIDVTCFF-ZOWNYOTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Encenicline hydrochloride is a small molecule that acts as a partial, selective agonist of the alpha-7 nicotinic acetylcholine receptor (alpha-7 nAChR). It has been investigated for its potential to treat cognitive deficits associated with conditions such as schizophrenia and Alzheimer’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Encenicline hydrochloride can be synthesized using asymmetric synthesis methods. The process involves the use of chiral auxiliaries to achieve the desired stereochemistry. The compound is typically obtained as a white solid .

Industrial Production Methods: The industrial production of this compound involves optimizing reaction conditions to improve yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of salt forms, such as hydrochloride, enhances the compound’s water solubility and stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Enceniclin-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation verschiedene oxidierte Derivate liefern, während Substitution verschiedene funktionelle Gruppen einführen kann .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease

Encenicline has undergone several clinical trials aimed at evaluating its efficacy in patients with mild to moderate Alzheimer's disease. Key findings from these studies include:

  • Phase 1/2 Trials : Initial studies indicated that doses ranging from 0.1 to 1 mg/day were safe and well-tolerated, with secondary endpoints suggesting improvements in attention and executive function when used alongside acetylcholinesterase inhibitors like donepezil .
  • Phase 2 Trials : A larger study involving 409 participants compared doses of 0.3, 1, and 2 mg/day against a placebo. Results indicated significant improvements in cognitive measures such as attention and verbal fluency at higher doses .

Schizophrenia

Encenicline has also been explored for its effects on cognitive impairment in schizophrenia:

  • Phase III Trials : Two global Phase III trials aimed to assess the efficacy of encenicline in stable schizophrenia patients. Although initial results suggested some cognitive improvements, statistical significance was not achieved when comparing encenicline to placebo .

Summary of Clinical Trials

Trial PhaseConditionParticipantsDosage RangePrimary Outcome MeasuresResults Summary
Phase 1/2Alzheimer's Disease490.1 - 1 mg/daySafety and tolerabilitySafe; improved attention and executive function
Phase 2Alzheimer's Disease4090.3, 1, and 2 mg/dayADAS-Cog scoresSignificant cognitive improvements at higher doses
Phase IIISchizophrenia~6003 mg/dayMATRICS Consensus Cognitive Battery (MCCB)No significant difference from placebo

Case Studies and Findings

Several studies have documented the effects of encenicline on cognitive functions:

  • Cognitive Performance : In a double-blind placebo-controlled study involving patients with schizophrenia, encenicline showed promise in improving cognitive performance on various standardized tests but failed to meet primary efficacy endpoints across larger trials .
  • Safety Profile : Encenicline was generally well-tolerated across trials, with mild gastrointestinal issues reported. However, concerns arose regarding serious gastrointestinal events in later phases, leading to a temporary suspension of trials .

Wirkmechanismus

Encenicline hydrochloride exerts its effects by selectively binding to and activating the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in modulating neurotransmission and cognitive processes. By acting as a partial agonist, this compound enhances cholinergic transmission without causing excessive activation, which can lead to side effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Encenicline Hydrochloride: this compound is unique in its ability to act as a co-agonist with acetylcholine, sensitizing the alpha-7 nACh receptor to its natural ligand. This property allows it to enhance cognitive function effectively while minimizing side effects associated with over-activation of other nicotinic receptors .

Biologische Aktivität

Encenicline hydrochloride, also known as EVP-6124 or MT-4666, is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR). This compound has garnered attention for its potential therapeutic applications in cognitive impairment associated with schizophrenia and Alzheimer's disease. This article delves into the biological activity of encenicline, highlighting its mechanisms, clinical findings, and relevant research studies.

Encenicline acts primarily as a co-agonist with acetylcholine at the α7-nAChR. By sensitizing these receptors to their natural ligand, encenicline enhances cholinergic transmission, which is crucial for cognitive functions such as memory and attention. This mechanism is particularly relevant in conditions where cholinergic function is compromised, such as in Alzheimer's disease and schizophrenia .

Pharmacological Profile

Property Details
Chemical Formula C₁₆H₁₇ClN₂OS
Molecular Weight 320.84 g/mol
Target Receptor α7-nAChR
Agonism Type Partial and selective agonist
Development Status Investigational for cognitive impairment

Encenicline's selective action aims to enhance cognition without the side effects typically associated with broader cholinergic agonists .

Efficacy in Cognitive Impairment

Encenicline has been evaluated in various clinical trials for its efficacy in treating cognitive deficits:

  • Phase II Studies : Initial studies indicated that encenicline improved cognitive performance in patients with schizophrenia. A randomized double-blind study demonstrated significant improvements in the Schizophrenia Cognition Rating Scale (SCoRS) compared to placebo (P=0.011) and showed a notable reduction in the Positive and Negative Syndrome Scale (PANSS) scores .
  • Phase III Trials : Two large Phase III trials (EVP-6124-015/016) were conducted to assess the efficacy of encenicline in stable patients with schizophrenia. While some improvements were noted, no statistically significant differences were found between encenicline and placebo groups for primary endpoints like the MATRICS Consensus Cognitive Battery (MCCB) scores .
  • Alzheimer's Disease Studies : In a Phase 1/2 study involving patients with mild to moderate Alzheimer's disease, encenicline was well tolerated at doses ranging from 0.1 to 1 mg/day over 28 days. Secondary efficacy endpoints suggested improvements in attention and executive function when combined with acetylcholinesterase inhibitors .

Binding Studies

Research utilizing positron emission tomography (PET) has characterized the binding properties of encenicline:

  • In vivo studies showed that encenicline achieved less than 10% occupancy of α7-nAChR compared to other compounds like TC-5619, which blocked approximately 40% of receptor binding .
  • Autoradiography studies demonstrated concentration-dependent binding patterns across cortical regions, highlighting encenicline's selective engagement with the α7-nAChR .

Case Studies and Observations

Several case studies have illustrated encenicline's potential benefits:

  • One study reported that patients receiving encenicline showed improvements in verbal fluency and executive function tests after treatment, reinforcing its role in enhancing cognitive performance .
  • Adverse events were generally mild and comparable across treatment groups, with gastrointestinal issues being the most frequently reported side effect .

Eigenschaften

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS.ClH/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJYTJGIDVTCFF-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673090
Record name N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550999-74-1
Record name Encenicline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENCENICLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYV1YE9W06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What makes the solid form landscape of Encenicline Hydrochloride unique?

A1: this compound (Enc-HCl) exhibits a remarkable degree of polymorphism. Research has identified it as dodecamorphic, meaning it can exist in twelve distinct crystalline forms. This is significant because different polymorphs can exhibit varying physical and chemical properties, impacting the drug development process. []

Q2: Why is water so important in the crystallization of Enc-HCl?

A2: Enc-HCl displays a strong tendency to incorporate water into its crystal structure. Studies have shown that crystallization of Enc-HCl in a non-solvated form is not observed, highlighting the crucial role of water in the process. All four identified monohydrate phases exhibit high stability. Notably, even after dehydration, the core structural motif remains largely intact, resulting in either isostructural (for Forms I and II) or isomorphic (for Form III) desolvates. []

Q3: How does the presence of water impact the stability of different Enc-HCl forms?

A3: The incorporation of water molecules within the crystal lattice leads to the formation of Enc-HCl-water hexamers. These hexamers arrange themselves into slabs, which then stack to form the larger crystal structure. The specific arrangement of these hexamer slabs influences the stability and dehydration properties of each monohydrate form. []

Q4: What is the significance of desolvation in studying Enc-HCl polymorphism?

A4: Desolvation, the process of removing solvent molecules from a crystal structure, has proven to be a valuable technique in accessing a variety of Enc-HCl polymorphs. Researchers have successfully obtained numerous polymorphs by desolvating various solvates of Enc-HCl. This approach has been instrumental in identifying a record-breaking ten solved crystal structures for this compound. []

Q5: How does the molecular packing in different Enc-HCl polymorphs compare?

A5: While Enc-HCl exhibits a high degree of polymorphism, the molecular packing in the different polymorphs shows striking similarities to the packing observed in their precursor solvates. Interestingly, the conformation of the Enc-HCl molecule remains consistent across all structures, indicating that it consistently adopts its lowest energy conformation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.